Comparative DPP-IV Docking Scores: 4-Vinylquinoline vs. Metformin and 2-Vinylquinoline
In an in silico study evaluating 25 vinylquinoline derivatives against the Dipeptidyl Peptidase IV (DPP-IV) target for antidiabetic activity, 4-Vinylquinoline demonstrated a binding energy (Hex score) of -152.02 kcal/mol and a Glide docking score of -6.364 kcal/mol [1]. This performance is compared against the standard drug Metformin Hydrochloride (Hex score: -128.51 kcal/mol; Glide score: -4.167 kcal/mol) and the positional isomer 2-Vinylquinoline (Hex score: -143.07 kcal/mol; Glide score: -6.531 kcal/mol) [1]. The more negative binding energy and docking score for 4-VQ suggest a stronger predicted interaction with the DPP-IV enzyme than metformin, and a comparable but distinct interaction profile compared to its 2-vinyl isomer.
| Evidence Dimension | Predicted Binding Energy to DPP-IV |
|---|---|
| Target Compound Data | Hex Score: -152.02 kcal/mol; Glide Score: -6.364 kcal/mol |
| Comparator Or Baseline | Metformin Hydrochloride (Hex: -128.51 kcal/mol, Glide: -4.167 kcal/mol); 2-Vinylquinoline (Hex: -143.07 kcal/mol, Glide: -6.531 kcal/mol) |
| Quantified Difference | Hex score is ~23.5 kcal/mol more favorable than metformin; Glide score is ~2.2 kcal/mol more favorable than metformin. |
| Conditions | In silico docking simulation using Hex and Maestro Schrödinger (GLIDE) against the DPP-IV protein target. |
Why This Matters
This quantitative data differentiates 4-VQ from both a standard drug and a close structural isomer, supporting its selection as a unique lead scaffold in antidiabetic drug discovery programs where DPP-IV inhibition is the target mechanism.
- [1] S., M., V., K., & S., A. (2023). In silico vetting of vinyl quinoline derivatives as potent Anti-Diabetic leads. ResearchGate preprint. DOI: 10.13140/RG.2.2.26333.49127. Tables showing Hex scores (p. 8) and Glide scores (p. 13). View Source
